Antiproliferative Activity Against Chronic Myeloid Leukemia (K562) Cells
1-Benzyl-1H-indazol-5-amine demonstrates quantifiable antiproliferative activity against the K562 chronic myeloid leukemia cell line with an IC50 of 5.15 µM . This activity is comparable to that reported for certain optimized 1H-indazole-3-amine derivatives, such as compound 6o, which exhibited an IC50 of 5.15 µM against the same K562 cell line [1]. The target compound's activity falls within the mid-micromolar range typical of unoptimized indazole scaffolds, providing a defined baseline for structure-activity relationship (SAR) studies. For context, more potent indazole-based stilbene derivatives achieve IC50 values as low as 2.4 µM against K562 cells, while highly optimized indazole analogs can reach sub-10 nM potency [2].
| Evidence Dimension | Cytotoxicity / Antiproliferative Activity |
|---|---|
| Target Compound Data | IC50 = 5.15 µM |
| Comparator Or Baseline | Compound 6o (1H-indazole-3-amine derivative): IC50 = 5.15 µM; Indole-based stilbene: IC50 = 2.4 µM; Optimized indazole analog (AKE-72): IC50 < 10 nM |
| Quantified Difference | Target compound equipotent to compound 6o; 2.1-fold less potent than indole-stilbene hybrid; >500-fold less potent than optimized AKE-72 analog |
| Conditions | K562 human chronic myeloid leukemia cell line; in vitro cytotoxicity assay |
Why This Matters
This defines the baseline antiproliferative potency of the unoptimized scaffold, enabling rational design of focused analog libraries and informed procurement decisions when selecting a starting point for medicinal chemistry optimization.
- [1] LausR. (n.d.). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives: Compound 6o IC50 = 5.15 µM against K562. LausR Journal. View Source
- [2] NCBI. (n.d.). Design, Synthesis, and Cytotoxic Activities of Indole and Indazole-Based Stilbenes: IC50 values against K562 cells. National Center for Biotechnology Information. View Source
